molecular formula C19H13N3O3S B2591293 (Z)-5-((1H-indol-3-yl)methylene)-2-(benzo[d][1,3]dioxol-5-ylamino)thiazol-4(5H)-one CAS No. 881490-88-6

(Z)-5-((1H-indol-3-yl)methylene)-2-(benzo[d][1,3]dioxol-5-ylamino)thiazol-4(5H)-one

Cat. No. B2591293
CAS RN: 881490-88-6
M. Wt: 363.39
InChI Key: OPZFXNHZMLJQND-IDUWFGFVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-5-((1H-indol-3-yl)methylene)-2-(benzo[d][1,3]dioxol-5-ylamino)thiazol-4(5H)-one is a useful research compound. Its molecular formula is C19H13N3O3S and its molecular weight is 363.39. The purity is usually 95%.
BenchChem offers high-quality (Z)-5-((1H-indol-3-yl)methylene)-2-(benzo[d][1,3]dioxol-5-ylamino)thiazol-4(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-5-((1H-indol-3-yl)methylene)-2-(benzo[d][1,3]dioxol-5-ylamino)thiazol-4(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Potential

A series of novel substituted analogs related to the specified compound have been synthesized and evaluated for in vitro cytotoxicity against a panel of human tumor cell lines. Among these, certain analogs exhibited potent growth inhibition against melanoma and ovarian cancer cells, showcasing their potential as lead compounds for antitumor agents (Penthala et al., 2011). These findings highlight the compound's relevance in cancer research, particularly in the synthesis of new anticancer agents.

Xanthine Oxidase Inhibition and Anti-inflammatory Activity

Derivatives of the specified compound were assessed for their inhibitory activity against xanthine oxidase (XO) and their anti-inflammatory effects on human peripheral blood mononuclear cells (PBMCs). These studies revealed that compounds containing the (indol-3-yl)methylene group at the position 5 of the thiazol-4-one moiety were moderately potent inhibitors of XO, suggesting their utility in the development of treatments for conditions associated with oxidative stress and inflammation (Smelcerovic et al., 2015).

Luminescent and Magnetic Properties

Research into coordination polymers based on derivatives of the specified compound has led to the discovery of materials with intriguing luminescent and magnetic properties. These materials are of interest for their potential applications in sensing, imaging, and electronic devices. For instance, coordination polymers synthesized under hydrothermal conditions demonstrated significant luminescent properties, which could be leveraged in the development of new luminescent materials (He et al., 2020).

Electroluminescent Device Properties

New Zn(II)-chelated complexes based on benzothiazole derivatives, related to the core structure of the specified compound, were investigated for their white-light emission capabilities. These complexes showed promising applications in the development of multilayer electroluminescent devices, demonstrating excellent power efficiency and luminance efficiency. This research suggests potential uses in the production of organic light-emitting diodes (OLEDs) (Roh et al., 2009).

properties

IUPAC Name

2-(1,3-benzodioxol-5-ylamino)-5-[(Z)-indol-3-ylidenemethyl]-1,3-thiazol-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O3S/c23-18-17(7-11-9-20-14-4-2-1-3-13(11)14)26-19(22-18)21-12-5-6-15-16(8-12)25-10-24-15/h1-9,23H,10H2,(H,21,22)/b11-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPZNOXIZYFABQE-YRNVUSSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC3=NC(=C(S3)C=C4C=NC5=CC=CC=C54)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)NC3=NC(=C(S3)/C=C/4\C=NC5=CC=CC=C54)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-5-((1H-indol-3-yl)methylene)-2-(benzo[d][1,3]dioxol-5-ylamino)thiazol-4(5H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.